
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate
Description
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is a sodium salt of a substituted benzene sulfinic acid. Its structure features a benzene ring substituted with chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a sulfinate (-SO₂⁻) group at the 1 position. This compound is of interest in organic synthesis due to the electron-withdrawing effects of chlorine and the nucleophilic properties of the sulfinate group.
Properties
Molecular Formula |
C7H5Cl2NaO2S |
---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
sodium;2,6-dichloro-3-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Cl2O2S.Na/c1-4-2-3-5(8)7(6(4)9)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
CNPVQFAXGBTYDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Route Followed by Sulfinate Formation
A common industrial and laboratory approach to sodium aryl sulfinates involves starting from the corresponding aryl sulfonyl chloride, which is then converted to the sulfinate salt by reaction with sodium sulfite or sodium sulfite in alkaline aqueous media.
Step 1: Synthesis or procurement of 2,6-dichloro-3-methylbenzenesulfonyl chloride. This intermediate can be prepared by chlorosulfonation of 2,6-dichloro-3-methylbenzene or by other sulfonation methods.
Step 2: The sulfonyl chloride is dissolved in an organic solvent such as dichloromethane.
Step 3: This solution is added dropwise into an aqueous solution of sodium sulfite under controlled alkaline conditions (often maintained by adding sodium hydroxide), typically at about 80°C with stirring.
Step 4: After reaction completion, the organic solvent is removed by distillation, and the aqueous solution containing sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is cooled to induce crystallization.
Step 5: The solid sulfinate salt is isolated by filtration, washed, and dried.
This method is advantageous in preventing hydrolysis of the sulfonyl chloride and allows solvent recovery, reducing environmental impact. It is analogous to the process described for sodium 4-methylbenzenesulfinate synthesis, which can be adapted for the 2,6-dichloro-3-methyl derivative by using the appropriately substituted sulfonyl chloride.
Step | Reagents/Conditions | Purpose/Outcome |
---|---|---|
1 | 2,6-Dichloro-3-methylbenzenesulfonyl chloride in dichloromethane | Starting sulfonyl chloride solution |
2 | Aqueous sodium sulfite + NaOH, 80°C | Conversion to sulfinate salt |
3 | Distillation to remove solvent | Concentration of aqueous sulfinate solution |
4 | Cooling and filtration | Isolation of sodium sulfinate salt |
Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Aromatic Ring
An alternative synthetic strategy involves direct nucleophilic substitution on a chlorinated aromatic precursor bearing a methyl group, such as 1,3-dichloro-2-methylbenzene or related derivatives, with sulfinate nucleophiles or by generating sulfinates in situ.
Step 1: Starting from 1,3-dichloro-2-methylbenzene, the aromatic ring can be functionalized by nucleophilic substitution using sodium sulfite or sodium sulfinate under elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Step 2: The reaction proceeds via displacement of a chlorine atom by the sulfinate group, yielding this compound.
This method is less common for this specific compound due to the difficulty of regioselective substitution and potential side reactions but is a viable approach in aromatic sulfinate synthesis.
Industrial Intermediate Synthesis of 2,6-Dichlorotoluene
Since this compound is derived from 2,6-dichlorotoluene derivatives, industrial methods for preparing 2,6-dichlorotoluene are relevant.
Step 1: Diazotization of 2-methyl-3-chloroaniline in the presence of potassium nitrite and potassium chloride at low temperatures to form diazonium salts.
Step 2: Sandmeyer-type reaction with chloride salts to introduce chlorine atoms at desired positions.
Step 3: Purification and isolation of 2,6-dichlorotoluene.
This intermediate can then be further sulfonated and converted to the sulfinate salt.
Comparative Analysis of Preparation Methods
Summary Table of Key Synthetic Steps
Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
---|---|---|---|---|
1 | Chlorosulfonation | 2,6-Dichloro-3-methylbenzene | SO2Cl2 or chlorosulfonic acid | 2,6-Dichloro-3-methylbenzenesulfonyl chloride |
2 | Sulfinate formation | Sulfonyl chloride | Na2SO3, NaOH, H2O, ~80°C | This compound |
3 | Diazotization (precursor) | 2-Methyl-3-chloroaniline | KNO2, HCl, KCl, 6-9°C | Diazonium salt |
4 | Sandmeyer reaction | Diazonium salt | CuCl, KCl, 60°C | 2,6-Dichlorotoluene |
Chemical Reactions Analysis
Types of Reactions
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds .
Scientific Research Applications
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of sodium 2,6-dichloro-3-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical structure and properties. This reactivity is crucial in various synthetic pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonate Derivatives
Sulfonates (R-SO₃⁻) differ from sulfinates (R-SO₂⁻) in oxidation state and reactivity. Sulfinates are more nucleophilic and prone to oxidation, making them valuable in cross-coupling reactions.
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8) :
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) :
Key Difference : Sulfinates (e.g., the target compound) are more reactive than sulfonates due to their lower oxidation state, enabling applications in radical reactions or as intermediates in asymmetric synthesis.
Chlorinated Aromatic Compounds
Chlorine substituents influence electronic properties and stability.
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane (CAS 1936630-08-8) :
- 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8): Nitro group (-NO₂) is more electron-withdrawing than methyl or sulfinate groups. Molecular weight: 222.03 g/mol, similar to chlorinated sulfinates. Likely less soluble in water due to the absence of ionic groups .
Key Difference: The sulfinate group in the target compound enhances water solubility compared to non-ionic chlorinated aromatics. Chlorine substituents in all compounds contribute to thermal stability and resistance to electrophilic attack.
Structural and Functional Group Analysis
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
---|---|---|---|---|---|
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate | Not provided | C₇H₅Cl₂NaO₂S | ~234.0 (estimated) | Sulfinate (-SO₂⁻), Cl, CH₃ | High solubility, nucleophilic |
Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₇NaO₃S | ~158.15 (estimated) | Sulfonate (-SO₃⁻), allyl | Polymerization applications |
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane | 1936630-08-8 | C₈H₈Cl₂OS | 223.12 | Cl, CH₃O, sulfane (-S-) | Lipophilic, moderate reactivity |
1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8 | C₇H₅Cl₂NO₃ | 222.03 | Cl, NO₂, CH₃O | Low solubility, thermally stable |
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